Enhanced Hydrolytic Stability of 5MP Warhead vs. Maleimide
The 5MP warhead demonstrates markedly superior hydrolytic stability compared to N-alkyl maleimides under physiologically relevant conditions. While the maleimide comparator undergoes rapid degradation, the 5MP structure remains intact for extended periods, ensuring consistent labeling efficiency. [1] [2]
| Evidence Dimension | Hydrolytic stability (percentage decomposition over time) |
|---|---|
| Target Compound Data | No decomposition observed after 72 hours (3 days) at pH 6.0–9.5 |
| Comparator Or Baseline | N-hydroxyethyl maleimide: complete decomposition within 2 hours at pH 7.5 and 9.5 |
| Quantified Difference | 5MP remains intact for >72 hours vs. maleimide fully decomposed in ≤2 hours |
| Conditions | Incubation in buffer (pH 6.0–9.5) at 37°C, monitored by UPLC-MS |
Why This Matters
The extended stability window reduces the need for fresh reagent preparation and minimizes variability in protein labeling workflows, directly impacting experimental reproducibility and procurement efficiency.
- [1] Zhang, Y., et al. (2017). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. Journal of the American Chemical Society, 139(17), 6146–6151. View Source
- [2] Zhang, Y., et al. (2017). Supporting Information for Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. Journal of the American Chemical Society. View Source
